(S)-2-Amino-2-(4-vinylphenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(4-vinylphenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-vinylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Reduction: The aldehyde group of 4-vinylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Ammonia, amines, sodium cyanoborohydride (NaBH3CN)
Major Products
Oxidation: 2-(4-Vinylphenyl)acetaldehyde
Reduction: (S)-2-Amino-2-(4-ethylphenyl)ethanol
Substitution: Various amides and imines
Scientific Research Applications
(S)-2-Amino-2-(4-vinylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-vinylphenyl)ethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Vinylphenol: A structurally related compound with a hydroxyl group instead of an amino group.
4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl and hydroxyl groups.
Uniqueness
(S)-2-Amino-2-(4-vinylphenyl)ethanol is unique due to its chiral center and the presence of both amino and vinyl groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Biological Activity
(S)-2-Amino-2-(4-vinylphenyl)ethanol, also known as (S)-4-vinylphenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound is an amino alcohol with the following structural formula:
The compound features a vinyl group attached to a phenyl ring, which contributes to its unique reactivity and interaction with biological systems. Its stereochemistry as the S-enantiomer is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antimicrobial Activity
A study published in Frontiers in Microbiology evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Bacillus subtilis | 0.75 |
Klebsiella pneumoniae | 1.5 |
This study highlights the potential of this compound as a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. The findings suggested that the compound could enhance serotonin levels in neuronal cultures, indicating potential antidepressant properties. The study utilized a series of behavioral assays to evaluate its efficacy:
Assay Type | Result |
---|---|
Forced Swim Test | Reduced immobility |
Tail Suspension Test | Increased mobility |
These results suggest that this compound may influence mood-related behaviors.
Safety and Toxicity
While initial studies indicate promising biological activities, it is crucial to assess the safety profile of this compound. Toxicological evaluations are necessary to determine any potential adverse effects associated with its use. Current literature suggests low toxicity at therapeutic doses; however, further studies are required.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-ethenylphenyl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m1/s1 |
InChI Key |
LDOMNNDGSDFWMT-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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